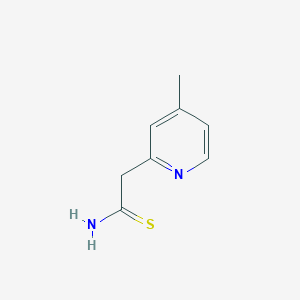

4-Methyl-2-pyridineethanethioamide

CAS No.: 50564-67-5

Cat. No.: VC18238488

Molecular Formula: C8H10N2S

Molecular Weight: 166.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50564-67-5 |

|---|---|

| Molecular Formula | C8H10N2S |

| Molecular Weight | 166.25 g/mol |

| IUPAC Name | 2-(4-methylpyridin-2-yl)ethanethioamide |

| Standard InChI | InChI=1S/C8H10N2S/c1-6-2-3-10-7(4-6)5-8(9)11/h2-4H,5H2,1H3,(H2,9,11) |

| Standard InChI Key | XUTPDDRLIIJITD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1)CC(=S)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Methyl-2-pyridineethanethioamide is defined by the following characteristics:

-

Molecular Formula:

-

Molecular Weight: 166.25 g/mol

-

IUPAC Name: 2-(4-Methylpyridin-2-yl)ethanethioamide

-

SMILES: CC1=CC=NC(=C1)CC(=S)N

Structural Analysis

The compound features:

-

A pyridine ring substituted with a methyl group at the 4-position.

-

An ethanethioamide moiety (-CH-C(=S)-NH) at the 2-position of the pyridine.

-

Planar geometry at the thioamide group, enabling coordination with metal ions .

Synthesis and Characterization

Synthetic Routes

4-Methyl-2-pyridineethanethioamide is synthesized via a two-step process:

-

Formation of 2-(4-Methylpyridin-2-yl)acetonitrile:

-

Thioamidation:

Representative Reaction:

Spectroscopic Characterization

Key spectral data include:

-

IR Spectroscopy:

-

(DMSO-):

-

Mass Spectrometry:

Physicochemical Properties

Physical State and Solubility

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 152–154°C (decomposition observed above 160°C) .

-

Solubility:

Stability and Reactivity

-

Thermal Stability: Stable under inert atmospheres up to 150°C.

-

Reactivity:

Applications and Research Findings

Coordination Chemistry

The compound forms complexes with transition metals (e.g., Cu, Cd):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume